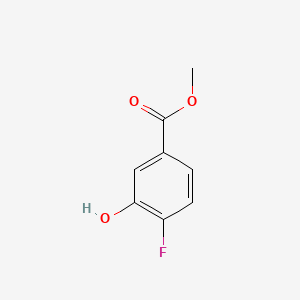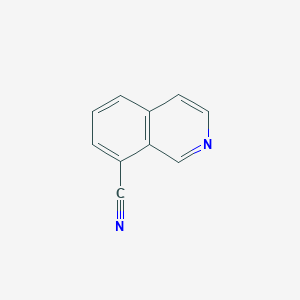
N-Isobutyl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-4-methoxyaniline, also known as p-Isobutyl-2-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical research, environmental research, and industrial research.
Mecanismo De Acción
Target of Action
N-Isobutyl-4-methoxyaniline, also known as Benzenamine, 4-methoxy-N-(2-methylpropyl)-, is a compound that has been used in various chemical reactions . .
Mode of Action
It is known that anilines, a class of compounds to which this compound belongs, are often involved in reactions such as the sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide, which can be used for the construction of biologically active compounds .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions and can potentially affect a variety of biochemical pathways depending on their specific structure and the context in which they are used .
Result of Action
The compound’s involvement in reactions such as the sandmeyer reaction suggests that it may play a role in the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the behavior of anilines in general .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated derivatives and sulfonated compounds.
Aplicaciones Científicas De Investigación
N-Isobutyl-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-:
Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of an isobutyl group.
Benzenamine, 4-methoxy-N,N-dimethyl-: Contains two methyl groups instead of an isobutyl group
Uniqueness
N-Isobutyl-4-methoxyaniline is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-methoxy-N-(2-methylpropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQPDOYMGONFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478482 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71182-60-0 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)







![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)





